molecular formula C10H14FN B038495 3-Fluoro-2-methyl-6-(propan-2-yl)aniline CAS No. 121286-44-0

3-Fluoro-2-methyl-6-(propan-2-yl)aniline

Cat. No.: B038495
CAS No.: 121286-44-0
M. Wt: 167.22 g/mol
InChI Key: GJMMADOWKXLSRW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is an aromatic amine with the molecular formula C10H14FN. This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to the benzene ring, along with an amino group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline typically involves the fluorination of 2-methyl-6-(propan-2-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA) to introduce the fluorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methyl-6-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methyl-4-(propan-2-yl)aniline
  • 3-Fluoro-4-methyl-6-(propan-2-yl)aniline
  • 2-Fluoro-5-methyl-6-(propan-2-yl)aniline

Uniqueness

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position can significantly affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

3-fluoro-2-methyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-6(2)8-4-5-9(11)7(3)10(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMMADOWKXLSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560626
Record name 3-Fluoro-2-methyl-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121286-44-0
Record name 3-Fluoro-2-methyl-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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